molecular formula C24H18FN3OS2 B11322631 2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11322631
M. Wt: 447.6 g/mol
InChI Key: YLGZVCYVPDEVDK-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with fluorobenzyl, phenylsulfanyl, and carboxamide groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)-4-pyrimidinecarboxamide
  • 2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)-4-pyrimidinecarboxamide

Uniqueness

2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored activities for specific applications .

Properties

Molecular Formula

C24H18FN3OS2

Molecular Weight

447.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-phenyl-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H18FN3OS2/c25-20-14-8-7-9-17(20)16-30-24-26-15-21(31-19-12-5-2-6-13-19)22(28-24)23(29)27-18-10-3-1-4-11-18/h1-15H,16H2,(H,27,29)

InChI Key

YLGZVCYVPDEVDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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